Cas no 51559-07-0 (1,2-Ethanediamine, N,N,N',N'-tetramethyl-1-phenyl-)

1,2-Ethanediamine, N,N,N',N'-tetramethyl-1-phenyl- structure
51559-07-0 structure
Product Name:1,2-Ethanediamine, N,N,N',N'-tetramethyl-1-phenyl-
CAS No:51559-07-0
MF:C12H20N2
MW:192.300602912903
CID:1573116
PubChem ID:12405081
Update Time:2025-04-21

1,2-Ethanediamine, N,N,N',N'-tetramethyl-1-phenyl- Chemical and Physical Properties

Names and Identifiers

    • 1,2-Ethanediamine, N,N,N',N'-tetramethyl-1-phenyl-
    • N,N,N',N'-tetramethyl-1-phenylethane-1,2-diamine
    • 51559-07-0
    • N~1~,N~1~,N~2~,N~2~-Tetramethyl-1-phenylethane-1,2-diamine
    • SCHEMBL11706506
    • DTXSID80496684
    • Inchi: 1S/C12H20N2/c1-13(2)10-12(14(3)4)11-8-6-5-7-9-11/h5-9,12H,10H2,1-4H3
    • InChI Key: VRLWWRXSQPYXQP-UHFFFAOYSA-N
    • SMILES: N(C)(C)C(C1C=CC=CC=1)CN(C)C

Computed Properties

  • Exact Mass: 192.1628
  • Monoisotopic Mass: 192.162648646g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 148
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 6.5Ų

Experimental Properties

  • PSA: 6.48
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